molecular formula C9H8N2O3S B13402798 5-Methylaminosulfonyl indole-2-one CAS No. 1174006-96-2

5-Methylaminosulfonyl indole-2-one

Cat. No.: B13402798
CAS No.: 1174006-96-2
M. Wt: 224.24 g/mol
InChI Key: LRRQHWQZBZHHTK-UHFFFAOYSA-N
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Description

5-Methylaminosulfonyl indole-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The methylaminosulfonyl group can then be introduced through a sulfonation reaction using reagents such as chlorosulfonic acid and methylamine .

Industrial Production Methods

Industrial production of 5-Methylaminosulfonyl indole-2-one may involve large-scale Fischer indole synthesis followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methylaminosulfonyl indole-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methylaminosulfonyl indole-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylaminosulfonyl indole-2-one is unique due to the presence of both the methylamino and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1174006-96-2

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

N-methyl-2-oxoindole-5-sulfonamide

InChI

InChI=1S/C9H8N2O3S/c1-10-15(13,14)7-2-3-8-6(4-7)5-9(12)11-8/h2-5,10H,1H3

InChI Key

LRRQHWQZBZHHTK-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=CC(=O)N=C2C=C1

Origin of Product

United States

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